

Application Notes and Protocols: Janus Red B Cell Viability Assay

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Compound of Interest

Compound Name: Janus Red

Cat. No.: B1672794

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Introduction

The **Janus Red B** (commonly known as Janus Green B or JG-B) cell viability assay is a colorimetric method used to determine the number of viable cells in a population. This assay is predicated on the principle that in living, metabolically active cells, mitochondrial dehydrogenases reduce the Janus Green B dye.^{[1][2]} This reduction results in a measurable color change, which is directly proportional to the number of viable cells. Specifically, the blue-green Janus Green B, with an absorption maximum around 595-610 nm, is reductively cleaved to the pink-colored diethyl safranin, which has an absorption maximum at approximately 550 nm.^{[1][2]} This assay provides a simple, rapid, and cost-effective method for assessing cell viability and cytotoxicity, making it a valuable tool in drug discovery and toxicology studies.^[1]

Principle of the Assay

The cell-permeable Janus Green B dye is a lipophilic cationic dye that is selectively taken up by mitochondria in viable cells due to their negative mitochondrial membrane potential. Within the mitochondria, oxidoreductases of the electron transport chain (ETC) reduce JG-B. This reduction leads to the formation of diethyl safranin, a pink, water-soluble compound. The amount of diethyl safranin produced, and therefore the intensity of the pink color, is proportional to the number of metabolically active, viable cells. The viability of the cells can be quantified by measuring the absorbance of the solution.

Materials and Reagents

- Janus Green B (JG-B) powder
- Phosphate-buffered saline (PBS), pH 7.4
- Complete cell culture medium
- 96-well flat-bottom cell culture plates
- Adherent cells of interest
- Test compounds for cytotoxicity testing
- Multi-channel pipette
- Microplate reader capable of measuring absorbance at 550 nm and 595 nm
- CO2 incubator (37°C, 5% CO2)

Reagent Preparation

- Janus Green B Stock Solution (1 mg/mL): Dissolve 10 mg of Janus Green B powder in 10 mL of sterile PBS. Mix thoroughly and filter-sterilize. Store at 4°C in the dark.
- Janus Green B Working Solution (10 µM): Prepare fresh before use by diluting the stock solution in complete cell culture medium to a final concentration of 10 µM.

Experimental Protocol: Adherent Cells

This protocol is optimized for a 96-well plate format.

- Cell Seeding:
 - Trypsinize and count the adherent cells.
 - Seed the cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in 100 µL of complete culture medium.

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Treatment with Test Compounds:
 - After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound to the experimental wells.
 - Include vehicle-only controls and untreated controls.
 - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Janus Green B Incubation:
 - Following the treatment period, carefully aspirate the medium from each well.
 - Wash the cells once with 100 µL of sterile PBS.
 - Add 100 µL of the freshly prepared 10 µM Janus Green B working solution to each well.
 - Incubate the plate for 10-30 minutes at 37°C in the dark.
- Absorbance Measurement:
 - After incubation, measure the absorbance at 550 nm and 595 nm using a microplate reader.
 - The ratio of absorbance at 550 nm to 595 nm is used to determine the amount of reduced Janus Green B.

Data Presentation and Analysis

Calculation of Cell Viability:

The percentage of cell viability can be calculated using the following formula:

$$\% \text{ Cell Viability} = [(\text{Absorbance Ratio of Treated Cells}) / (\text{Absorbance Ratio of Untreated Control Cells})] \times 100$$

Where the Absorbance Ratio = Absorbance at 550 nm / Absorbance at 595 nm.

Quantitative Data Summary

The following tables provide representative data from a **Janus Red** B cell viability assay.

Table 1: Correlation of Cell Number with Absorbance Ratio

Cell Number per Well	Absorbance at 550 nm	Absorbance at 595 nm	Absorbance Ratio (550/595)
0	0.052	0.350	0.149
5,000	0.125	0.320	0.391
10,000	0.210	0.295	0.712
20,000	0.385	0.250	1.540
40,000	0.680	0.200	3.400

Table 2: Cytotoxicity of Compound X on MCF-7 Cells after 48h Treatment

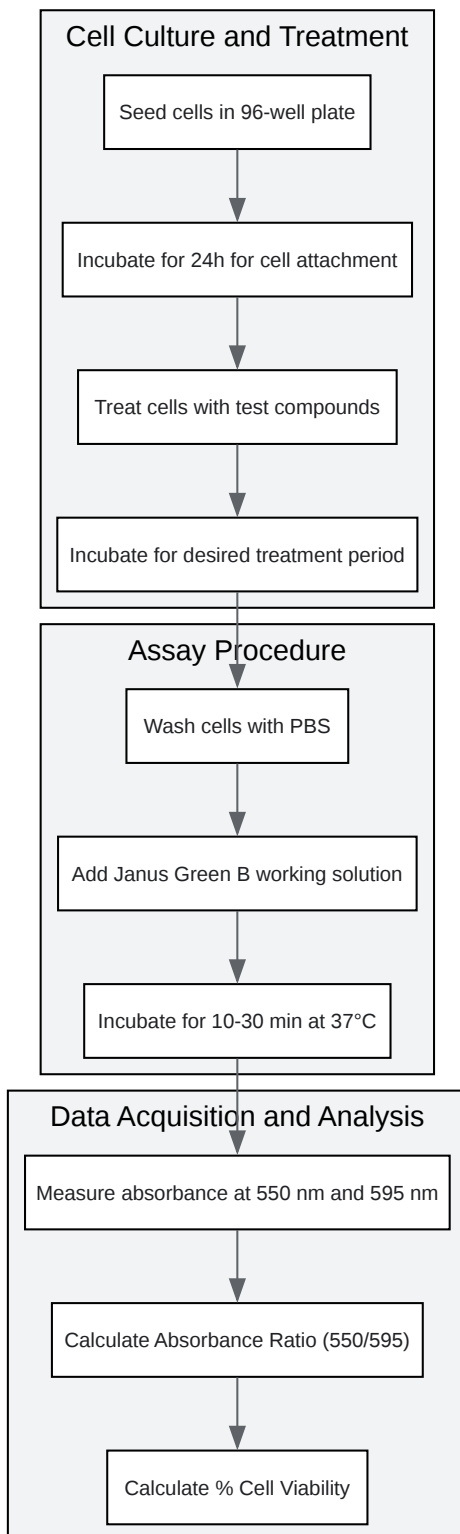
Concentration of Compound X (µM)	Absorbance Ratio (550/595)	% Cell Viability
0 (Control)	1.650	100
1	1.485	90
5	1.155	70
10	0.825	50
25	0.495	30
50	0.165	10

Troubleshooting

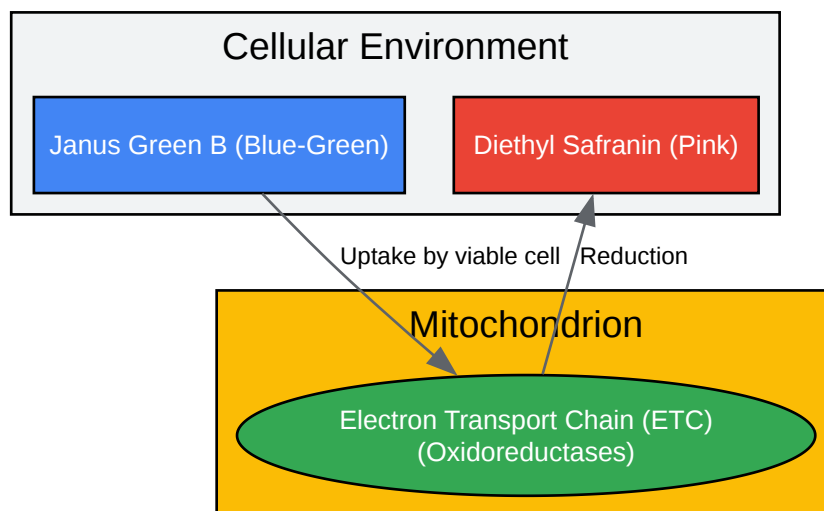
Problem	Possible Cause	Solution
High background in no-cell control wells	Contamination of media or reagents.	Use fresh, sterile reagents. Ensure aseptic technique.
Low signal or poor sensitivity	Insufficient incubation time with JG-B. Low cell number.	Optimize incubation time (10-30 minutes). Increase the number of cells seeded.
High variability between replicate wells	Uneven cell seeding. Edge effects in the 96-well plate.	Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.
Inconsistent results	Fluctuation in incubation temperature. Light exposure to JG-B.	Maintain a constant temperature during incubation. Protect the JG-B solution and the plate from light.

Mandatory Visualizations

Experimental Workflow for Janus Red B Cell Viability Assay

[Click to download full resolution via product page](#)Caption: Experimental workflow for the **Janus Red** B cell viability assay.

Mechanism of Janus Red B Reduction in Mitochondria



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Caption: Mitochondrial reduction of **Janus Red B** in viable cells.

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References

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